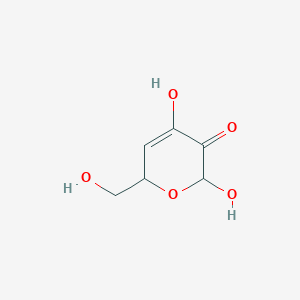
4,6-Dihydroxy-2-(hydroxymethyl)-2H-pyran-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dihydroxy-2-(hydroxymethyl)-2H-pyran-5-one, commonly known as DHP, is a naturally occurring compound found in many fruits and vegetables. It has gained significant attention in scientific research due to its potential health benefits, including antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of DHP is not fully understood, but it is believed to work by scavenging free radicals and inhibiting the production of inflammatory cytokines. DHP may also activate various signaling pathways in the body, which can help to promote cellular health and reduce oxidative stress.
Effets Biochimiques Et Physiologiques
DHP has been shown to have a number of biochemical and physiological effects in the body. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help to protect against oxidative stress. DHP has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DHP in lab experiments is its natural origin and low toxicity. DHP can be easily synthesized from sucrose, which is a readily available and inexpensive substrate. However, one limitation of using DHP in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for research on DHP. One area of interest is its potential use as a dietary supplement for the prevention and treatment of various diseases, such as cancer and cardiovascular disease. DHP may also have applications in the food and cosmetic industries, as a natural antioxidant and preservative. Further research is needed to fully understand the mechanism of action and potential health benefits of DHP, as well as its limitations and potential side effects.
Méthodes De Synthèse
DHP can be synthesized through various methods, including the hydrolysis of sucrose, which is a disaccharide composed of glucose and fructose. The hydrolysis process involves the addition of acid or enzyme, which breaks down sucrose into its individual components. The resulting glucose and fructose molecules can then undergo a series of chemical reactions to form DHP.
Applications De Recherche Scientifique
DHP has been extensively studied for its potential health benefits. It has been found to possess antioxidant properties, which can help to protect against cellular damage caused by free radicals. DHP has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
Propriétés
Numéro CAS |
144218-58-6 |
|---|---|
Nom du produit |
4,6-Dihydroxy-2-(hydroxymethyl)-2H-pyran-5-one |
Formule moléculaire |
C6H8O5 |
Poids moléculaire |
160.12 g/mol |
Nom IUPAC |
4,6-dihydroxy-2-(hydroxymethyl)-2H-pyran-5-one |
InChI |
InChI=1S/C6H8O5/c7-2-3-1-4(8)5(9)6(10)11-3/h1,3,6-8,10H,2H2 |
Clé InChI |
AQIPVFCUWIHXMY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(OC1CO)O)O |
SMILES canonique |
C1=C(C(=O)C(OC1CO)O)O |
Synonymes |
2H-Pyran-3(6H)-one, 2,4-dihydroxy-6-(hydroxymethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



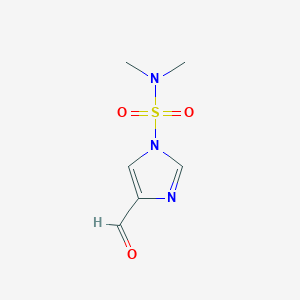
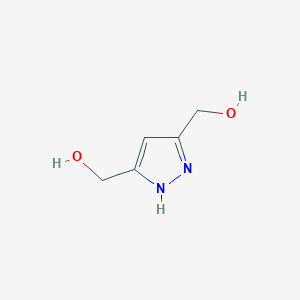
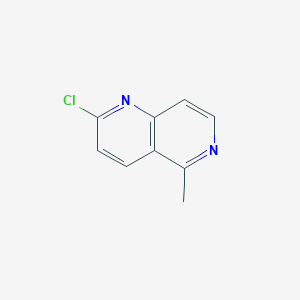
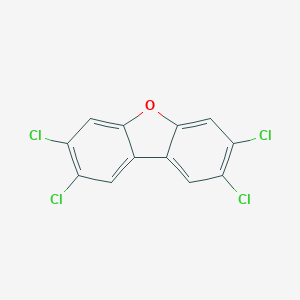
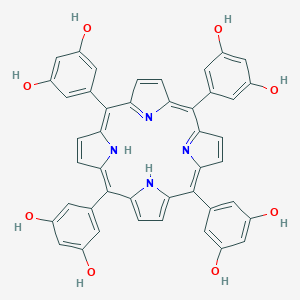
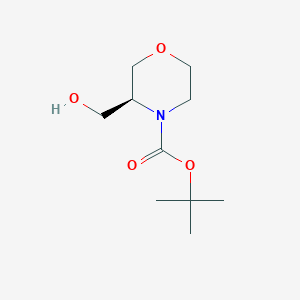
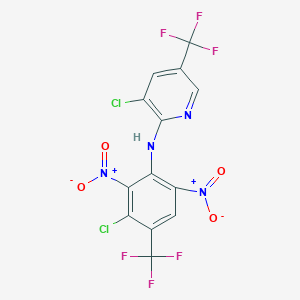
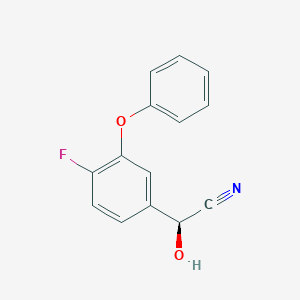
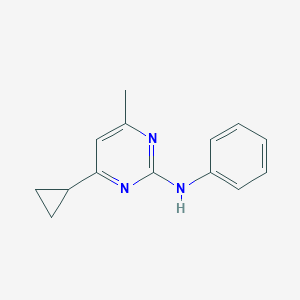
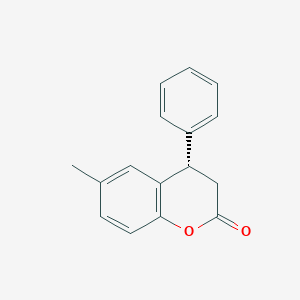
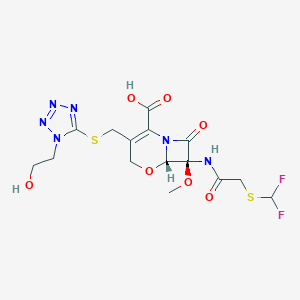

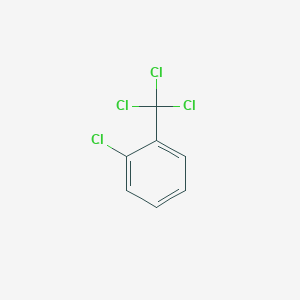
![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)